1-(5-Bromo(2-pyridyl))-2,2,2-trifluoroethylamine
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Overview
Description
1-(5-Bromo(2-pyridyl))-2,2,2-trifluoroethylamine is an organic compound that features a brominated pyridine ring and a trifluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo(2-pyridyl))-2,2,2-trifluoroethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in the Suzuki–Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(5-Bromo(2-pyridyl))-2,2,2-trifluoroethylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(5-Bromo(2-pyridyl))-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated pyridine ring can form strong interactions with active sites, while the trifluoroethylamine group can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(5-Bromo-2-pyridyl)ethanone: Another brominated pyridine derivative with different functional groups.
4-Boc-1-(5-bromo-2-pyridyl)piperazine: A compound with a similar pyridyl structure but different substituents.
Uniqueness: 1-(5-Bromo(2-pyridyl))-2,2,2-trifluoroethylamine is unique due to the presence of both a brominated pyridine ring and a trifluoroethylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H6BrF3N2 |
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Molecular Weight |
255.03 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-2-5(13-3-4)6(12)7(9,10)11/h1-3,6H,12H2 |
InChI Key |
UFBHWOBUIDZYGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(C(F)(F)F)N |
Origin of Product |
United States |
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